Methyl benzo[c]isothiazole-6-carboxylate
Description
Methyl benzo[c]isothiazole-6-carboxylate is a heterocyclic compound featuring a fused benzene and isothiazole ring system, where sulfur and nitrogen atoms are adjacent (positions 1 and 2 of the isothiazole ring). The methyl ester group at position 6 enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 2,1-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-5-13-10-8(7)4-6/h2-5H,1H3 |
InChI Key |
NXWMWXHNELZGOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NSC=C2C=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity
- Research indicates that methyl benzo[c]isothiazole-6-carboxylate exhibits notable antibacterial properties. It has shown efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . This compound's structural similarity to other benzothiazole derivatives suggests potential effectiveness against resistant strains.
-
Mechanism of Action
- Preliminary studies suggest that this compound may inhibit bacterial DNA gyrase, similar to other compounds in its class. This interaction is crucial for its antibacterial activity, as DNA gyrase is essential for bacterial replication .
- Case Studies
Agrochemical Applications
- Fungicidal Properties
-
Synthesis of Derivatives
- Various synthetic pathways have been developed to create derivatives of this compound that enhance its biological activity. These derivatives are being explored for their potential use in crop protection .
The biological activities of this compound extend beyond antibacterial and antifungal properties:
Comparison with Similar Compounds
Structural and Electronic Differences
- Heteroatom Arrangement: Unlike benzo[d]thiazoles (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate, ), where sulfur and nitrogen are separated by one carbon, benzo[c]isothiazole has adjacent S and N atoms.
- Substituent Effects: Methyl benzo[c]isothiazole-6-carboxylate lacks the amino group present in methyl 2-aminobenzo[d]thiazole-6-carboxylate (), which reduces its hydrogen-bonding capacity but improves lipophilicity .
Physicochemical Properties
- Melting Points: Benzo[d]thiazole derivatives like 2-(4-methoxyphenyl)benzothiazole exhibit high melting points (~393 K, ), whereas ester-substituted analogs (e.g., ethyl 2-aminobenzo[d]thiazole-6-carboxylate, ) likely have lower melting points due to increased flexibility from the ester group.
Comparison with Benzoxazole and Benzisoxazole Analogs
Heteroatom Influence
- Benzoxazoles (e.g., Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, ) replace sulfur with oxygen, reducing electronegativity and altering metabolic stability. Oxygen’s smaller atomic size may increase solubility compared to isothiazoles .
- Benzisoxazoles () feature O and N in the heterocycle, offering distinct bioactivity profiles (e.g., neuroleptic and anti-inflammatory effects). The isothiazole’s sulfur atom could enhance binding to metal-containing enzymes or improve thermal stability .
Functionalization Potential
- Benzoxazole derivatives are often functionalized at the 6-position (), similar to this compound. However, the sulfur atom in isothiazoles may facilitate thiol-mediated conjugation or sulfonation reactions, expanding derivatization pathways .
Comparison with Other Isothiazole-based Esters
Fused vs. Non-fused Systems
Substituent Position and Bioactivity
- This compound’s ester group at position 6 aligns with bioactive analogs like ethyl 2-aminobenzo[d]thiazole-6-carboxylate (), where the carboxylate moiety is critical for binding to enzymes or receptors. Positional isomers (e.g., methyl benzo[d]thiazole-7-carboxylate, ) show reduced similarity (0.81), underscoring the importance of substituent placement .
Preparation Methods
Reaction Mechanism and Catalyst Design
Metalloporphyrins (e.g., manganese or iron complexes) act as biomimetic catalysts, mimicking cytochrome P450 enzymes. These catalysts facilitate the selective oxidation of the methyl group at position 6 via a radical intermediate. The process involves:
Optimization of Oxidation Conditions
Key variables include solvent composition, oxidant type, and temperature. Ethanol-water mixtures (20–100% ethanol) enhance solubility while minimizing side reactions. Oxygen pressure (0.5–2.0 MPa) or 30% hydrogen peroxide serves as the oxidant, with the latter improving selectivity in some cases.
Table 1: Comparative Oxidation Outcomes Using Metalloporphyrin Catalysts
| Example | Catalyst | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Mn(TMPP)OCH₃ | O₂ (1.42 MPa) | 120 | 4 | 30.13 | 30.12 | 9.08 |
| 2 | Mn(TMPP)OCH₃ | H₂O₂ | 100 | 8 | 32.27 | 41.26 | 13.31 |
| 3 | Mn(TCPP)Cl | O₂ (1.0 MPa) | 140 | 6 | 16.64 | 93.17 | 15.50 |
| 4 | Mn(TCPP)Cl | O₂ (2.0 MPa) | 140 | 9 | 42.94 | 43.48 | 18.67 |
TMPP = tetrakis(p-methoxyphenyl)porphyrin; TCPP = tetrakis(p-chlorophenyl)porphyrin.
Higher temperatures (140°C) and prolonged reaction times (9 hours) favor conversion but may reduce selectivity due to overoxidation. Chlorinated porphyrins (e.g., Mn(TCPP)Cl) exhibit superior selectivity (93.17%) at moderate conversions.
Cyclization Strategies for Benzo[c]isothiazole Core Formation
The benzo[c]isothiazole scaffold is typically constructed via cyclization of thioamide or thiourea precursors. While direct methods for methyl benzo[c]isothiazole-6-carboxylate are scarce, analogous routes for benzothiazole derivatives provide actionable insights.
Thiourea Cyclization with α-Haloketones
Reaction of 2-aminothiophenol derivatives with α-haloketones in acidic media generates the isothiazole ring. For example, methyl 4-amino-3-fluorobenzoate treated with bromine and sodium thiocyanate in ethanol undergoes cyclization to form the benzothiazole core. Adapting this method, 6-carboxylate functionality could be introduced via ester-protected intermediates.
Microwave-Assisted Cyclization
Microwave irradiation accelerates ring closure, reducing reaction times from 48 hours to 1–2 hours. Solvents like dimethylformamide (DMF) or acetonitrile at 150°C facilitate rapid cyclization with yields exceeding 70% in model systems.
Esterification of Benzo[c]isothiazole-6-carboxylic Acid
The final step involves methyl ester formation from the carboxylic acid precursor. Two primary methods are employed:
Fischer Esterification
Heating benzo[c]isothiazole-6-carboxylic acid with excess methanol and sulfuric acid (H₂SO₄) at reflux (65°C) for 12 hours achieves esterification. This method offers simplicity but requires acid-resistant equipment and yields ~80–85% after purification.
Diazomethane Methylation
Diazomethane (CH₂N₂) in diethyl ether reacts instantaneously with the carboxylic acid at 0°C, producing the methyl ester quantitatively. However, diazomethane’s toxicity and explosivity necessitate stringent safety measures.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl benzo[c]isothiazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted precursors under acidic or microwave-assisted conditions. For example, polyphosphoric acid (PPA) is used to catalyze the formation of benzothiazole derivatives from diamine and carboxylic acid precursors . Microwave irradiation (e.g., 300 W for 6 min) significantly improves reaction efficiency and yield compared to conventional heating, as demonstrated in analogous benzothiazole syntheses . Solvent-free protocols using silica gel as a solid support can also minimize side reactions .
Q. How is this compound purified, and what purity thresholds are critical for downstream applications?
- Methodological Answer : Recrystallization in methanol or ethyl acetate is standard, with purity >95% (HPLC) required for reproducible biological assays . Column chromatography may be necessary for isomers or byproducts, as seen in related benzoxazole purifications . Always validate purity via TLC, GC, or HPLC, and confirm with elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Confirm substituent integration and coupling patterns (e.g., methoxy singlet at δ ~3.8–3.9 ppm) .
- MS (EI/FAB) : Verify molecular ion peaks (e.g., m/z 242 [M+1] for analogous benzothiazoles) .
- FT-IR ATR : Identify key functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways and transition states, aiding in catalyst selection or solvent optimization . Spartan or Gaussian software can model conformational stability, particularly for sterically hindered derivatives . For example, ground-state optimization of benzothiazole analogs revealed planar geometries critical for π-π stacking in drug design .
Q. What strategies resolve contradictions between analytical data and expected structural features?
- Methodological Answer :
- NMR Discrepancies : Compare experimental shifts with computed spectra (e.g., using ChemDraw or ACD/Labs). For instance, unexpected deshielding may indicate unintended substituent oxidation .
- Mass Spec Anomalies : Use high-resolution MS (HRMS) to distinguish isobaric impurities. A deviation >5 ppm suggests structural reassessment .
- Elemental Analysis Failures : Repurify via preparative HPLC or fractional crystallization to remove trace solvents or salts .
Q. How can this compound be integrated into hypoxia-targeting drug candidates?
- Methodological Answer : Analogous boron-based benzo[c]isothiazoles demonstrate hypoxia-selective cytotoxicity. Incorporate boronic acid moieties via Suzuki-Miyaura coupling, ensuring compatibility with ester groups . Validate hypoxia-targeting using in vitro assays (e.g., HIF-1α inhibition in hypoxic cancer cells) .
Q. What safety protocols are critical when handling this compound in scale-up reactions?
- Methodological Answer :
- Preventive Measures : Use explosion-proof reactors for exothermic steps (e.g., PPA-mediated cyclization) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
- Environmental Safety : Avoid aqueous release; incinerate waste in compliance with UN No. 2811 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
